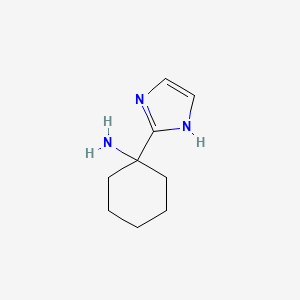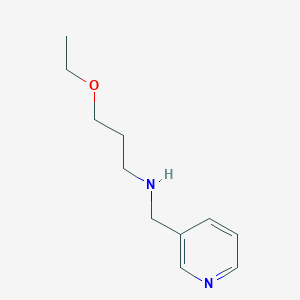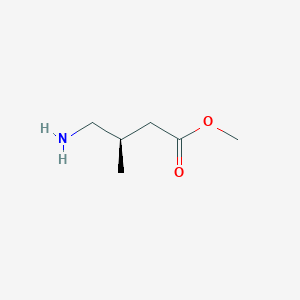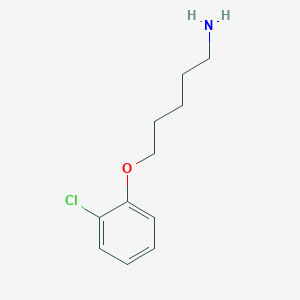
1-(1H-Imidazol-2-yl)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-Imidazol-2-yl)cyclohexan-1-amine is a compound that features an imidazole ring attached to a cyclohexane ring with an amine group. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its presence in many biologically active molecules. The cyclohexane ring provides structural stability and the amine group offers potential sites for further chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Imidazol-2-yl)cyclohexan-1-amine typically involves the formation of the imidazole ring followed by its attachment to the cyclohexane ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The cyclohexane ring can be introduced through a Grignard reaction, where a cyclohexylmagnesium bromide reacts with an imidazole derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(1H-Imidazol-2-yl)cyclohexan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Imidazolone derivatives.
Reduction: Saturated amine derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1-(1H-Imidazol-2-yl)cyclohexan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1H-Imidazol-2-yl)cyclohexan-1-amine involves its interaction with various molecular targets. The imidazole ring can bind to metal ions and enzymes, altering their activity. The amine group can form hydrogen bonds with biological molecules, influencing their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-(1H-Imidazol-2-yl)ethanamine: Similar structure but with an ethyl group instead of a cyclohexane ring.
1-(1H-Imidazol-2-yl)propan-1-amine: Contains a propyl group instead of a cyclohexane ring.
1-(1H-Imidazol-2-yl)butan-1-amine: Features a butyl group instead of a cyclohexane ring.
Uniqueness: 1-(1H-Imidazol-2-yl)cyclohexan-1-amine is unique due to the presence of the cyclohexane ring, which provides additional steric bulk and rigidity compared to its smaller analogs. This can influence its binding affinity and specificity towards various molecular targets, potentially leading to distinct biological activities .
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
1-(1H-imidazol-2-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C9H15N3/c10-9(4-2-1-3-5-9)8-11-6-7-12-8/h6-7H,1-5,10H2,(H,11,12) |
InChI Key |
CDZQQAOVTJVBJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=NC=CN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{1,4-Diazaspiro[5.5]undecan-1-yl}-2,2,2-trifluoroethan-1-one](/img/structure/B13232537.png)


![2-Amino-N-[3-(aminomethyl)-4H-1,2,4-triazol-4-YL]acetamide](/img/structure/B13232556.png)

![2-{[(7-Nitro-2,3-dihydro-1,4-benzodioxin-5-yl)methyl]sulfanyl}-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxylic acid](/img/structure/B13232568.png)


![3-Chloro-6-[4-(propan-2-yl)phenyl]-4-(trifluoromethyl)pyridazine](/img/structure/B13232591.png)
![2-(Butan-2-yl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13232596.png)
![3-[(4-Bromophenyl)sulfanyl]azetidine](/img/structure/B13232604.png)
![4-[(Azetidin-2-yl)methyl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B13232611.png)
![N-[1-(5-Bromothiophen-2-yl)ethyl]aniline](/img/structure/B13232615.png)

